molecular formula C6H2N6O6 B178293 2-Azido-1,3,5-trinitrobenzene CAS No. 1600-31-3

2-Azido-1,3,5-trinitrobenzene

Cat. No.: B178293
CAS No.: 1600-31-3
M. Wt: 254.12 g/mol
InChI Key: SFAXANKELJNWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1,3,5-trinitrobenzene is a chemical compound characterized by the presence of azido and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,3,5-trinitrobenzene typically involves the nitration of 1,3,5-trinitrobenzene followed by the introduction of the azido group. The nitration process can be achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid. The resulting 1,3,5-trinitrobenzene is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium azide, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) as solvents.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: 2-Amino-1,3,5-trinitrobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

2-Azido-1,3,5-trinitrobenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules. Its high reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential use in bioconjugation reactions due to the reactivity of the azido group.

    Medicine: Explored for its potential use in drug delivery systems, where the azido group can be used for click chemistry to attach therapeutic agents.

    Industry: Utilized in the production of explosives and propellants due to its high energy content and stability under controlled conditions.

Mechanism of Action

The mechanism of action of 2-Azido-1,3,5-trinitrobenzene involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical applications. The nitro groups can participate in redox reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

    1,3,5-Trinitrobenzene: Similar in structure but lacks the azido group, making it less reactive in certain applications.

    2,4,6-Trinitrotoluene (TNT): Another high-energy compound used in explosives, but with different functional groups leading to different reactivity and applications.

    2,4,6-Trinitroaniline: Contains amino groups instead of azido groups, leading to different chemical properties and uses.

Uniqueness: 2-Azido-1,3,5-trinitrobenzene is unique due to the presence of both azido and nitro groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-azido-1,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N6O6/c7-9-8-6-4(11(15)16)1-3(10(13)14)2-5(6)12(17)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAXANKELJNWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390742
Record name 2-Azido-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600-31-3
Record name NSC126434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Azido-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azido-1,3,5-trinitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Azido-1,3,5-trinitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Azido-1,3,5-trinitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Azido-1,3,5-trinitrobenzene
Reactant of Route 5
2-Azido-1,3,5-trinitrobenzene
Reactant of Route 6
2-Azido-1,3,5-trinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.